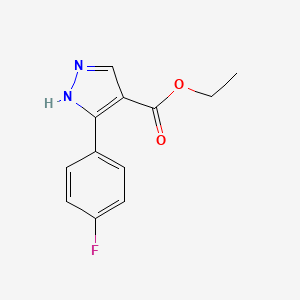

ethyl 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS RN: 138907-68-3) is a fluorinated pyrazole derivative with the molecular formula C₁₂H₁₂FN₃O₂ and a molecular weight of 249.24 g/mol. Its melting point ranges between 153–154°C, and it is commercially available in high purity (≥97%) for research applications . Structurally, the compound features a pyrazole core substituted at the 4-position with an ethyl carboxylate group and at the 5-position with a 4-fluorophenyl moiety.

The compound serves as a precursor in the development of antimicrobial agents, as evidenced by its role in synthesizing derivatives with sulfonamido and thioureido functional groups for microbiological screening . Additionally, it has been utilized in antiproliferative and antibiofilm studies, where the 4-fluorophenyl group contributes to enhanced interactions with biological targets .

Properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)10-7-14-15-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIDIXPTHCPZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce hydropyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Drug Development

Ethyl 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of anti-inflammatory and analgesic drugs. Its structure allows for modifications that enhance the therapeutic efficacy against pain and inflammation. Research indicates that derivatives of this compound exhibit potent anti-inflammatory activity, making them suitable candidates for drug formulation .

2. Enzyme Inhibition Studies

The compound is employed in biochemical research to study enzyme inhibition mechanisms. By inhibiting specific enzymes, researchers can explore metabolic pathways and their implications in disease processes. This application is vital for understanding drug interactions and developing new therapeutic agents targeting metabolic disorders .

Agricultural Chemistry

1. Agrochemical Formulation

In agricultural chemistry, this compound is utilized to enhance the efficacy of crop protection products. Its incorporation into agrochemical formulations improves their effectiveness against pests and diseases, contributing to better crop yields and sustainability in agricultural practices .

Material Science

1. Development of Novel Materials

The compound is investigated for its potential in material science, particularly in creating materials with specific electronic or optical properties. These properties are beneficial for advanced technology applications such as sensors, light-emitting devices, and photovoltaic systems .

Analytical Chemistry

1. Standard Reference Material

this compound is also used as a standard in analytical chemistry. It aids in the detection and quantification of similar compounds within complex mixtures, facilitating accurate analysis in various chemical assessments .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anti-inflammatory Activity

A study published by Ge et al. (2007) demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models. The research highlighted the compound's potential as a lead structure for developing new anti-inflammatory agents.

Case Study 2: Agrochemical Efficacy

Research conducted by Li et al. (2011) focused on the incorporation of this compound into pesticide formulations. The findings indicated enhanced efficacy against common agricultural pests, suggesting its viability as an active ingredient in agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity to certain targets, thereby increasing its potency.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

| Compound Name | CAS RN | Substituent Differences | Similarity Score | Key Applications |

|---|---|---|---|---|

| Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | 618070-65-8 | 2-fluorophenyl at position 1 | 97% | Antimicrobial intermediates |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | 187949-90-2 | Carboxylic acid instead of ethyl ester | 95% | Antiproliferative agents |

| Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 138907-73-0 | No 5-position substituent | 89% | Crystallography studies |

- Electronic and Steric Effects: The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing stability and binding affinity compared to 2-fluorophenyl analogues .

- Bioactivity: Derivatives with 4-fluorophenyl groups exhibit superior antibiofilm activity against Candida albicans compared to non-fluorinated counterparts, likely due to improved hydrophobic interactions .

Derivatives with Functional Group Modifications

Table 2: Bioactive Derivatives and Their Activities

- Sulfonamido vs. Thioureido : Sulfonamido derivatives (e.g., compound 6 in ) show stronger antibacterial activity than thioureido analogues, attributed to enhanced hydrogen bonding with microbial enzymes .

- Antiproliferative Activity: The introduction of a 4-aminobenzamido group (CAS 187949-90-2 derivatives) increases selectivity for cancer cell lines, with IC₅₀ values <20 µM .

Brominated and Other Halogenated Analogues

- Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 1242015-23-1): Bromine's larger atomic radius compared to fluorine alters steric hindrance, reducing bioavailability but improving halogen bonding in crystallographic studies .

Imidazole-Based Analogues

- Ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate : Replacing pyrazole with imidazole introduces an additional nitrogen atom, increasing basicity and altering binding modes in kinase inhibition assays .

Biological Activity

Ethyl 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a member of the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure includes an ethyl ester group at the 4-position and a 4-fluorophenyl group at the 5-position. This unique substitution pattern is believed to influence its chemical reactivity and biological activity significantly.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity . In vitro evaluations have shown that it possesses effective inhibitory effects against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives in related studies ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of pro-inflammatory mediators. This suggests a therapeutic potential in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. The presence of the fluorine atom may enhance binding affinity to certain enzymes or receptors, increasing the compound's potency.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anti-inflammatory | Potential COX inhibition | |

| Other Activities | Ongoing research for additional pharmacological uses |

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study conducted on various pyrazole derivatives, including this compound, revealed that several exhibited significant antimicrobial activity, with specific derivatives demonstrating potent effects against multiple bacterial strains . -

Inflammation Modulation :

In a series of experiments aimed at assessing the anti-inflammatory potential of pyrazole compounds, it was found that these compounds could effectively reduce inflammation markers in vitro, suggesting their utility in treating inflammatory conditions. -

Pharmacological Development :

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and pharmacokinetic properties. Variations in substituents on the pyrazole ring are being explored to improve solubility and metabolic stability, which are critical for therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for ethyl 5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and fluorophenyl hydrazine derivatives to form the pyrazole core. Subsequent esterification or functionalization steps introduce the 4-fluorophenyl group. Key intermediates, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, are hydrolyzed under basic conditions to yield carboxylic acid derivatives, which can be further modified .

Q. How is spectroscopic characterization performed for this compound?

Structural validation employs:

- NMR spectroscopy to confirm substituent positions and purity (e.g., H and C NMR).

- X-ray crystallography for unambiguous determination of molecular geometry. Software like SHELX is used for refinement, ensuring bond lengths and angles align with theoretical models .

- Mass spectrometry (LC-MS/ESI) to verify molecular weight and fragmentation patterns .

Q. What analytical techniques are used to assess purity and stability?

- High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% is standard for research-grade compounds).

- Thermogravimetric Analysis (TGA) evaluates thermal stability, critical for storage and reaction planning.

- Dynamic Light Scattering (DLS) may assess aggregation in solution-phase studies .

Advanced Research Questions

Q. How can computational methods predict substituent effects on reactivity and bioactivity?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites.

- Molecular docking models interactions with biological targets (e.g., enzymes), highlighting the role of the 4-fluorophenyl group in binding affinity.

- QSAR models correlate structural features (e.g., logP, polar surface area) with observed bioactivity, guiding derivative design .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Twinned data analysis : SHELXL refines structures using twin laws to address overlapping reflections.

- Hirshfeld surface analysis identifies weak interactions (e.g., C–H···F) that may distort geometry.

- Validation tools (e.g., PLATON) check for outliers in torsion angles and displacement parameters .

Q. How can reaction yields be optimized in multi-step syntheses of pyrazole derivatives?

- Microwave-assisted synthesis reduces reaction times (e.g., from 12 h to 2 h for cyclocondensation).

- Catalytic systems : Pd/C or CuI nanoparticles enhance coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).

- Purification : Flash chromatography with gradients (e.g., heptane:EtOAc) improves separation of regioisomers .

Q. How do fluorinated substituents influence biological activity in pyrazole derivatives?

- The 4-fluorophenyl group enhances metabolic stability by resisting cytochrome P450 oxidation.

- In vitro assays (e.g., MIC testing against biofilms) show fluorine’s role in improving lipophilicity and membrane penetration.

- Comparative studies with non-fluorinated analogs quantify potency differences (e.g., IC values in enzyme inhibition) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : Adjust parameters in docking simulations to account for solvation effects.

- Experimental replication : Confirm activity via orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Meta-analysis : Compare results across studies to identify consensus mechanisms .

Q. Why might NMR spectra show unexpected splitting patterns for fluorinated derivatives?

- F-H coupling : Fluorine atoms induce splitting in adjacent protons (e.g., 4-fluorophenyl groups).

- Dynamic effects : Conformational exchange (e.g., ring puckering) broadens peaks; variable-temperature NMR clarifies this.

- Impurity profiling : Trace solvents (e.g., DMF) or regioisomers may cause artifacts .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.